

Physical and chemical properties of Imidazo[1,5-a]pyridine-1-carbaldehyde

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Compound of Interest

Compound Name: *Imidazo[1,5-a]pyridine-1-carbaldehyde*

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An In-depth Technical Guide to Imidazo[1,5-a]pyridine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.^{[1][2][3]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Imidazo[1,5-a]pyridine-1-carbaldehyde**, drawing from computational data and knowledge of related isomers. It includes a discussion of its synthesis, reactivity, and potential biological significance, alongside detailed (where available) or proposed experimental protocols.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of **Imidazo[1,5-a]pyridine-1-carbaldehyde** is limited in publicly accessible literature. However, computational data from reputable sources such as PubChem provides valuable predicted properties.^[4]

Structure and Identification

- IUPAC Name: **Imidazo[1,5-a]pyridine-1-carbaldehyde**[\[4\]](#)
- Molecular Formula: C₈H₆N₂O[\[4\]](#)
- Canonical SMILES: C1=CC2=C(N=CN2C=C1)C=O[\[4\]](#)
- InChI Key: FBNBTPDUMOHFF-UHFFFAOYSA-N[\[4\]](#)
- CAS Number: 56671-67-1[\[4\]](#)

Tabulated Physicochemical Data

The following table summarizes the computed physicochemical properties of **Imidazo[1,5-a]pyridine-1-carbaldehyde**.

Property	Value	Source
Molecular Weight	146.15 g/mol	PubChem [4]
Exact Mass	146.048012819 Da	PubChem [4]
XLogP3-AA (Predicted)	1.6	PubChem [4]
Hydrogen Bond Donor Count	0	PubChem [4]
Hydrogen Bond Acceptor Count	2	PubChem [4]
Rotatable Bond Count	1	PubChem [4]
Topological Polar Surface Area	34.4 Å ²	PubChem [4]
Heavy Atom Count	11	PubChem [4]
Formal Charge	0	PubChem [4]
Complexity	160	PubChem [4]

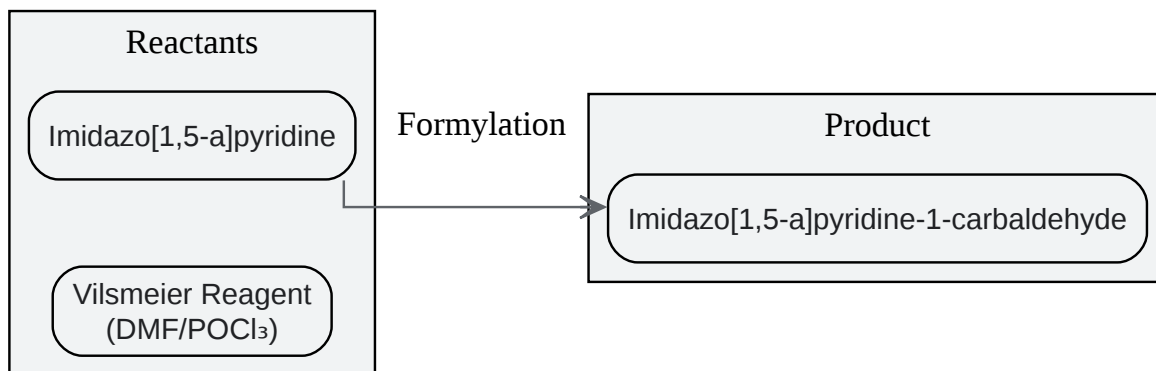
Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Imidazo[1,5-a]pyridine-1-carbaldehyde** is not readily available in the reviewed literature, the Vilsmeier-Haack reaction is a well-established and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the imidazo[1,5-a]pyridine scaffold.^{[5][6][7][8]}

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).^{[5][8][9]} The regioselectivity of the formylation on the imidazo[1,5-a]pyridine ring is influenced by the electronic properties of the scaffold, with the C1 and C3 positions of the imidazole ring being potential sites for electrophilic attack.

Reaction Scheme:



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Caption: Proposed synthesis of **Imidazo[1,5-a]pyridine-1-carbaldehyde**.

Detailed Methodology (Proposed):

- **Vilsmeier Reagent Preparation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the

temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent (a chloromethyliminium salt).

- **Formylation:** Dissolve Imidazo[1,5-a]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 70-90 °C) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The crude product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

Due to the lack of published experimental spectra, the following are predicted characterization data and key features to look for based on the structure and data from related isomers.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and imidazole rings, as well as a distinct downfield singlet for the aldehyde proton (typically in the range of 9-10 ppm).
- ¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield chemical shift (typically >180 ppm).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (146.15 g/mol). Fragmentation patterns may involve the loss of the formyl group (CHO).

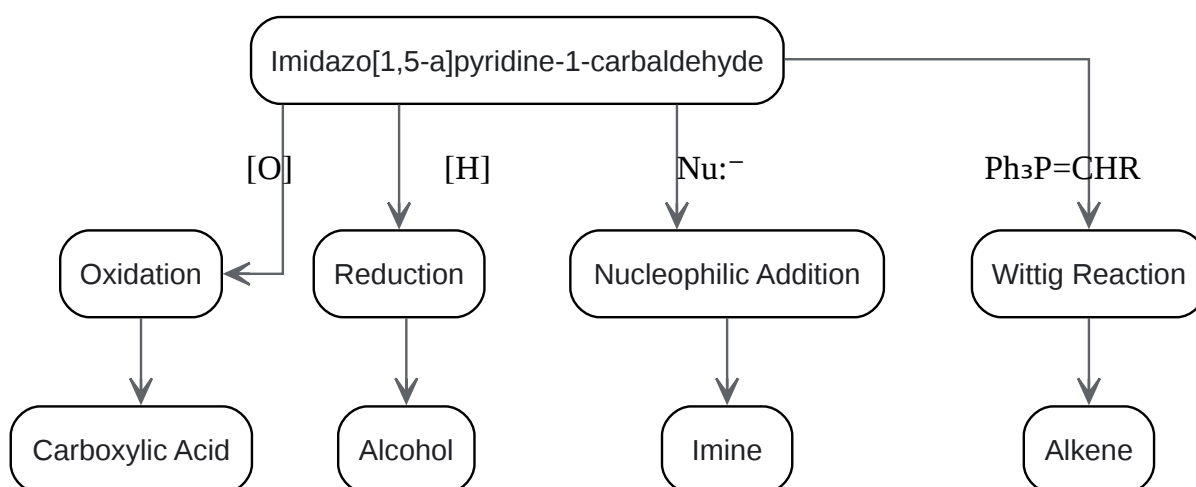
Chemical Reactivity and Potential Applications

The chemical reactivity of **Imidazo[1,5-a]pyridine-1-carbaldehyde** is primarily dictated by the aldehyde functional group and the electron-rich nature of the fused heterocyclic ring system.

Reactivity of the Aldehyde Group

The carbaldehyde group is a versatile functional handle for a variety of chemical transformations, including:

- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid, Imidazo[1,5-a]pyridine-1-carboxylic acid, using standard oxidizing agents.
- **Reduction:** Reduction of the aldehyde will yield the corresponding alcohol, (Imidazo[1,5-a]pyridin-1-yl)methanol.
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols (Grignard reaction, organolithium addition), imines (reaction with primary amines), and other derivatives.
- **Wittig Reaction:** Reaction with phosphorus ylides can be used to form alkenes.



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Caption: Reactivity of the aldehyde group in **Imidazo[1,5-a]pyridine-1-carbaldehyde**.

Potential Applications

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][10] The aldehyde functionality at the 1-position can serve as a key synthetic intermediate for the development of novel therapeutic agents and functional materials.[11][12] For instance, it can be used to introduce diverse substituents to modulate the biological activity and pharmacokinetic properties of the molecule. In materials science, imidazo[1,5-a]pyridine derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and fluorescent probes due to their unique electronic and photophysical properties.[10]

Biological Activity and Signaling Pathways

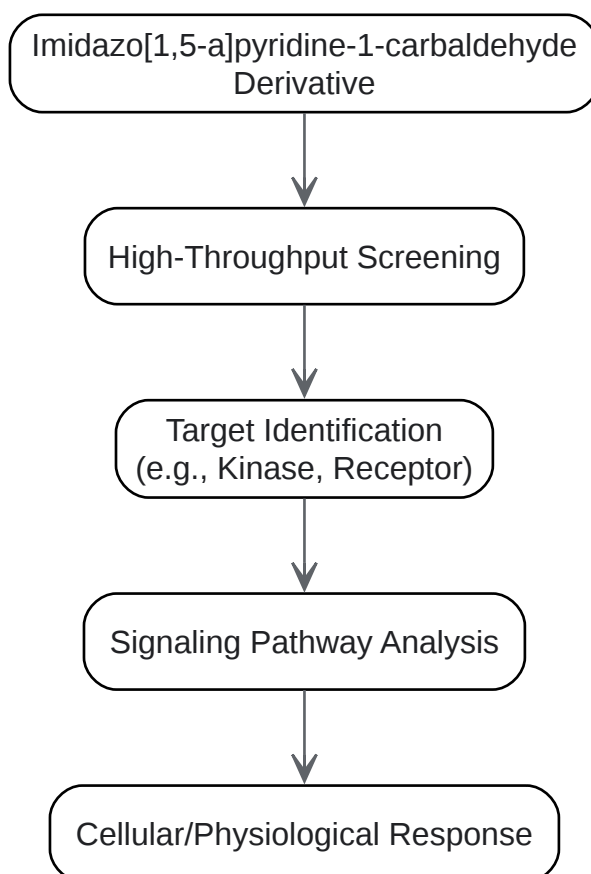
There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of **Imidazo[1,5-a]pyridine-1-carbaldehyde**. However, the broader class of imidazopyridines has been extensively studied.

General Biological Profile of Imidazopyridines

Imidazopyridine derivatives are known to interact with various biological targets. For example, certain imidazo[1,2-a]pyridines act as GABA-A receptor agonists, leading to their use as sedative and anxiolytic drugs.[2] Other derivatives have been investigated as inhibitors of various enzymes and receptors, showing potential in the treatment of cancer, tuberculosis, and other diseases.[13][14][15]

Hypothetical Signaling Pathway Involvement

Given the diverse biological activities of the imidazopyridine scaffold, it is plausible that **Imidazo[1,5-a]pyridine-1-carbaldehyde** or its derivatives could interact with various signaling pathways. The specific nature of these interactions would depend on the overall structure of the molecule and the substituents introduced via the aldehyde group. A logical workflow for investigating this would involve initial screening against a panel of kinases, receptors, and enzymes known to be modulated by related heterocyclic compounds.



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Caption: A logical workflow for investigating biological activity.

Conclusion

Imidazo[1,5-a]pyridine-1-carbaldehyde is a molecule with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently limited, its synthesis via the Vilsmeier-Haack reaction is highly probable. The versatile reactivity of the aldehyde group, coupled with the inherent biological and photophysical properties of the imidazo[1,5-a]pyridine core, makes this compound an attractive target for further investigation. Future research should focus on the development of a robust synthetic protocol for **Imidazo[1,5-a]pyridine-1-carbaldehyde**, followed by a thorough experimental characterization of its properties and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this promising heterocyclic compound.

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References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,5-a]pyridine-1-carbaldehyde | C₈H₆N₂O | CID 12222773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis of imidazo[1,5-a]pyridines via I₂-mediated sp³ C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Imidazo[1,5-A]pyridine-5-carbaldehyde | 85691-71-0 | Benchchem [benchchem.com]
- 13. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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